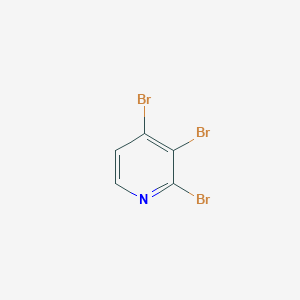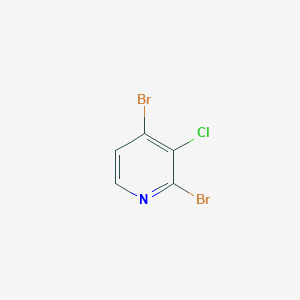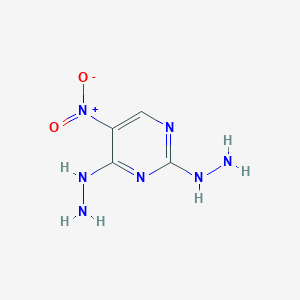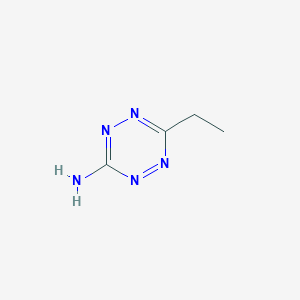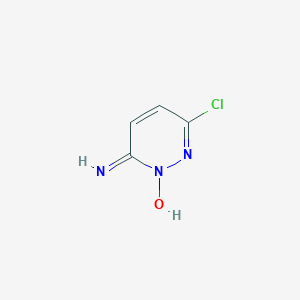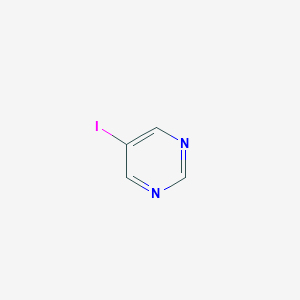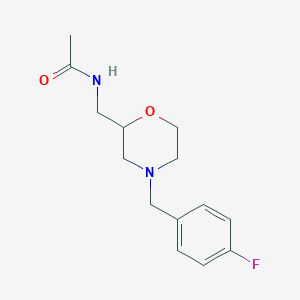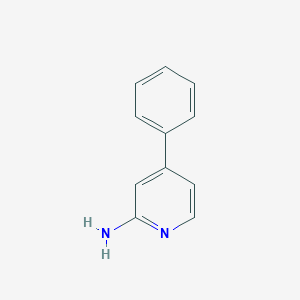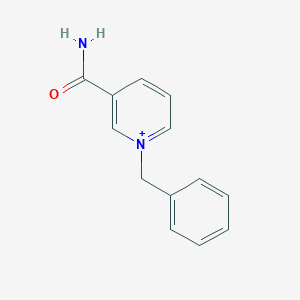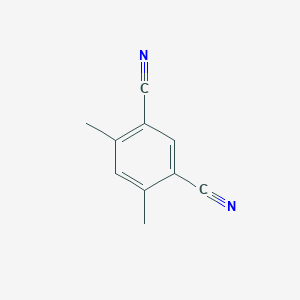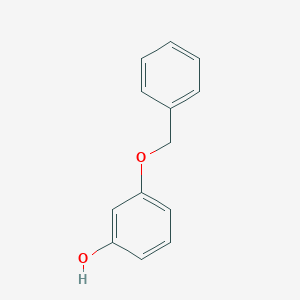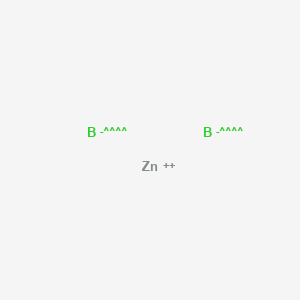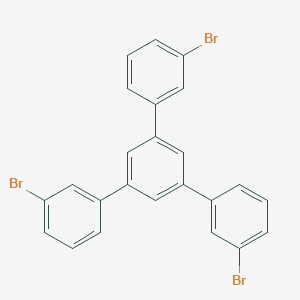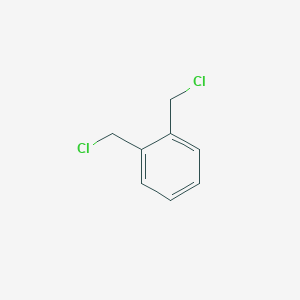![molecular formula C13H13ClO2S B189713 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane CAS No. 92849-69-9](/img/structure/B189713.png)
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is a synthetic compound that belongs to the class of tricyclic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.2.1.02,6]heptane.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. It has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been found to have potent anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane involves the reaction of 1,5-cyclooctadiene with sulfuric acid and chlorosulfonic acid. The resulting product is then treated with phenylsulfonic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane.
Aplicaciones Científicas De Investigación
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
92849-69-9 |
|---|---|
Nombre del producto |
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane |
Fórmula molecular |
C13H13ClO2S |
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-5-chlorotricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C13H13ClO2S/c14-12-9-6-8-10(12)11(8)13(9)17(15,16)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
Clave InChI |
PTGDUGPVEWYOLE-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
SMILES canónico |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Otros números CAS |
92849-69-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



